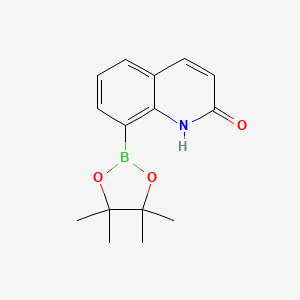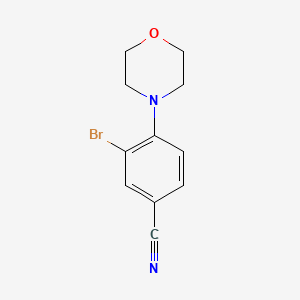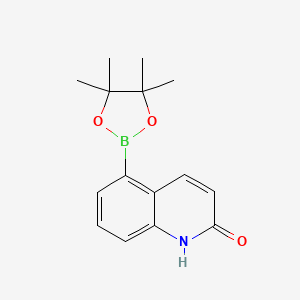
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide
Overview
Description
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide, commonly known as DAS, is a sulfonamide derivative of biphenyl that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biological processes and mechanisms of action.
Mechanism of Action
DAS inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme and blocking the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which are essential for the regulation of pH in the body. The inhibition of carbonic anhydrase activity also leads to a decrease in the production of aqueous humor, which is important in the treatment of glaucoma.
Biochemical and Physiological Effects:
DAS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the inhibition of tumor growth. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DAS is its ability to selectively inhibit the activity of carbonic anhydrase enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of DAS is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on DAS, including the development of new derivatives with improved solubility and selectivity for different carbonic anhydrase isoforms. Other potential areas of research include the investigation of the anti-inflammatory and antioxidant properties of DAS, as well as its potential use in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Scientific Research Applications
DAS has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLQNUVUUQYUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)








![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)


![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)